molecular formula C4H7F3O2 B6152851 2-(trifluoromethyl)propane-1,3-diol CAS No. 125369-54-2

2-(trifluoromethyl)propane-1,3-diol

Cat. No.: B6152851
CAS No.: 125369-54-2
M. Wt: 144.09 g/mol
InChI Key: KGJGAGLIIUNICR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)propane-1,3-diol is a fluorinated diol characterized by a trifluoromethyl (-CF₃) group at the 2-position of the propane-1,3-diol backbone. While direct structural or synthetic data for this compound are absent in the provided evidence, its properties can be inferred through comparisons with structurally related propane-1,3-diol derivatives. The trifluoromethyl group imparts unique physicochemical traits, such as enhanced lipophilicity, metabolic stability, and electron-withdrawing effects, which distinguish it from non-fluorinated analogs .

Properties

CAS No.

125369-54-2

Molecular Formula

C4H7F3O2

Molecular Weight

144.09 g/mol

IUPAC Name

2-(trifluoromethyl)propane-1,3-diol

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)3(1-8)2-9/h3,8-9H,1-2H2

InChI Key

KGJGAGLIIUNICR-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(trifluoromethyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of propane-1,3-diol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H). The reaction typically requires the presence of a base, such as potassium carbonate (K2CO3), and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

2-(Trifluoromethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)propane-1,3-diol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Key Derivatives

Propane-1,3-diol derivatives vary widely based on substituents at the 2-position. Representative analogs include:

Compound Name Substituent(s) at 2-Position Molecular Weight (g/mol) Key Properties/Activities Source
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl 168.15 Isolated from Taxus cuspidata; natural origin
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy-4-hydroxyphenyl 198.18 Antioxidant potential; natural product
2-[2-Bromo-5-(trifluoromethyl)benzyl]-1,3-propanediol Bromo-trifluoromethylbenzyl 313.11 High lipophilicity; synthetic intermediate
threo-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol Complex aryl-ether substituent ~400 (estimated) Cytotoxic activity; isolated from Crataegus
2-(Trifluoromethyl)propane-1,3-diol (hypothetical) -CF₃ 158.08 (calculated) Predicted: Enhanced acidity, stability N/A

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group in this compound increases acidity of adjacent hydroxyl groups compared to electron-donating substituents (e.g., methoxy or hydroxyaryl groups) .
  • Lipophilicity: Fluorinated derivatives like 2-[2-bromo-5-(trifluoromethyl)benzyl]-1,3-propanediol exhibit higher logP values than non-fluorinated analogs, influencing bioavailability .
Cytotoxicity and Antitumor Potential
  • Aryl-Substituted Analogs: Compounds like 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol () show moderate cytotoxicity (IC₅₀ = 32.21 μg/mL against A549 lung cancer cells), likely due to phenolic moieties .
Immunosuppressive and Anti-inflammatory Effects
  • 2-Aminopropane-1,3-diol Derivatives: highlights immunosuppressive activity in analogs with amino and acyl-protected groups, suggesting structural flexibility for therapeutic optimization .
Natural Product Roles
  • Lignan and Phenylpropanoid Derivatives: Compounds like threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol () exhibit anti-inflammatory and antioxidant activities, attributed to their polyphenolic structures .

Physicochemical Properties

Property This compound (Predicted) 2-(4-Hydroxyphenyl)propane-1,3-diol 2-[2-Bromo-5-(trifluoromethyl)benzyl]-1,3-propanediol
Solubility Moderate in polar solvents (e.g., DMSO) Low (hydrophobic aryl group) Very low (high logP)
Melting Point ~50–70°C (estimated) Not reported Not reported
Stability High (CF₃ resists hydrolysis) Moderate High (halogen stability)

Biological Activity

2-(Trifluoromethyl)propane-1,3-diol, also known as trifluoromethyl propane diol, is a compound featuring a trifluoromethyl group attached to a propane-1,3-diol backbone. This structure imparts unique chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and biochemistry. The trifluoromethyl group is known for enhancing the bioactivity of organic compounds, influencing solubility, metabolic stability, and interaction with biological targets.

The molecular formula of this compound is C4H7F3O2. The presence of the trifluoromethyl group (–CF3) significantly alters the physical and chemical properties of the compound, such as increasing lipophilicity and modulating hydrogen bonding capabilities.

Research indicates that compounds with trifluoromethyl groups often interact with biological targets through various mechanisms:

  • Covalent Bond Formation : Trifluoromethyl ketones can form covalent bonds with target proteins, leading to inhibition of their function.
  • Neuroprotective Effects : In vitro studies have shown that similar compounds exhibit neuroprotective effects against apoptosis in cerebellar granule neurons.

Neuroprotective Effects

Studies have demonstrated that this compound may exhibit neuroprotective properties. For instance, it has been reported to protect against low potassium-induced apoptosis in neuronal cells through multiple biochemical pathways.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored. Similar trifluoromethyl-containing compounds have shown varying degrees of activity against bacteria and fungi. The structural features likely contribute to their efficacy by altering membrane fluidity or inhibiting key metabolic pathways in microorganisms .

Antioxidant Properties

Research has indicated that compounds containing the trifluoromethyl group may possess antioxidant activities. This is crucial for protecting cells from oxidative stress and could have implications for various diseases linked to oxidative damage .

Case Studies

  • Neuroprotection in Cerebellar Granule Neurons :
    • A study demonstrated that this compound provided significant protection against apoptosis induced by low potassium levels in cerebellar granule neurons. This was attributed to its ability to modulate intracellular signaling pathways involved in cell survival.
  • Antimicrobial Efficacy :
    • In a comparative study of various trifluoromethyl-containing compounds, this compound was tested against strains of Candida albicans, showing promising results with a minimum inhibitory concentration (MIC) that indicates potential as a fungistatic agent .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the following table:

Biological Activity Description Reference
NeuroprotectionProtects cerebellar granule neurons from apoptosis
AntimicrobialExhibits antifungal activity against Candida albicans
AntioxidantPotential antioxidant properties protecting against oxidative stress

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